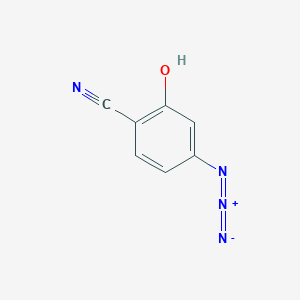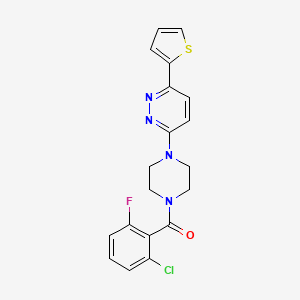
(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is an intriguing compound often explored in chemical and pharmaceutical research. Its complex structure comprises a 2-chloro-6-fluorophenyl group, a thiophen-2-yl pyridazine moiety, and a piperazine ring, making it a molecule of interest due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. A possible route includes:
Formation of the Pyridazine Intermediate
Reacting 2-thiophenecarbonyl chloride with hydrazine to form 2-(thiophen-2-yl)hydrazinecarboxamide.
Cyclization with phosphorus oxychloride to obtain 6-(thiophen-2-yl)pyridazine.
Coupling with Piperazine
Reacting 6-(thiophen-2-yl)pyridazine with 1-(2-chloro-6-fluorophenyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial-scale production of this compound would likely involve similar synthetic steps but optimized for higher yield and efficiency. This includes:
Using continuous flow reactors for precise temperature control.
Optimizing solvents and reagents for scalability.
Implementing purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound could undergo oxidation, particularly at the thiophene ring.
Reduction: : Selective reduction might alter specific functional groups without affecting the core structure.
Substitution: : Halogen atoms (chloro and fluoro) in the phenyl ring might undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: : Utilizing bases like sodium hydride (NaH) or catalysts like palladium in cross-coupling reactions.
Major Products Formed
Reactions lead to derivatives of the original molecule with modified functional groups, potentially altering the biological activity or chemical properties.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for creating complex molecules.
Biology
Investigated for its interaction with various biological targets, potentially affecting cellular pathways.
Medicine
Explored for its therapeutic potential in treating diseases, particularly where piperazine derivatives have shown efficacy.
Industry
Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound’s mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For instance:
It may interact with neurotransmitter receptors in the central nervous system.
It could inhibit certain enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other piperazine derivatives, (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to the presence of the thiophene and pyridazine rings. This structural novelty might result in distinct biological activities or chemical properties.
List of Similar Compounds
(4-(4-Fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methanone
(4-(2-Chlorophenyl)piperazin-1-yl)(thiophen-3-yl)methanone
(2-Fluoro-5-chlorophenyl)(4-(2-pyrimidinyl)piperazin-1-yl)methanone
These related compounds provide a basis for understanding the unique attributes and potential of this compound.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4OS/c20-13-3-1-4-14(21)18(13)19(26)25-10-8-24(9-11-25)17-7-6-15(22-23-17)16-5-2-12-27-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWGDQBOHWTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
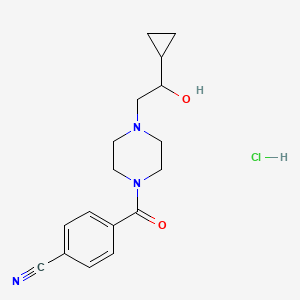

![(E)-2-cyano-N-(4-fluorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide](/img/structure/B2766858.png)
![methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2766860.png)
![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)
![4-methoxy-2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2766862.png)
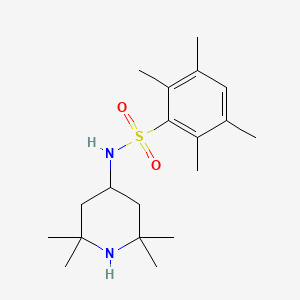
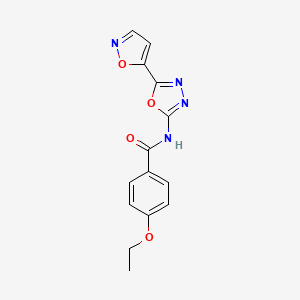
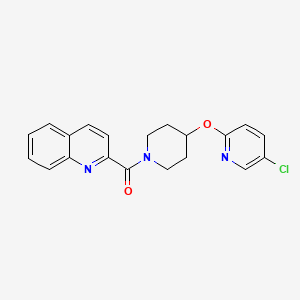
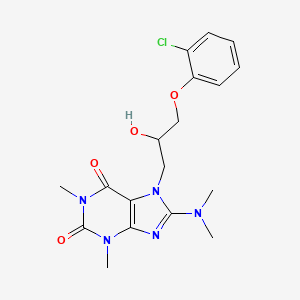
![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2766873.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)
